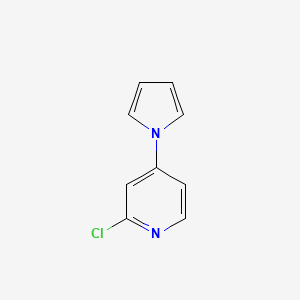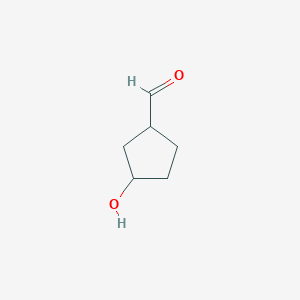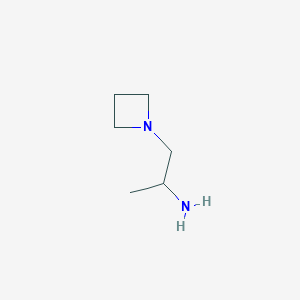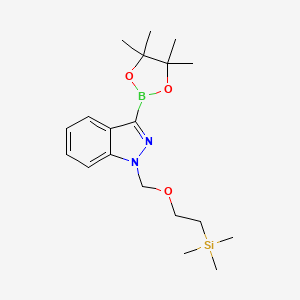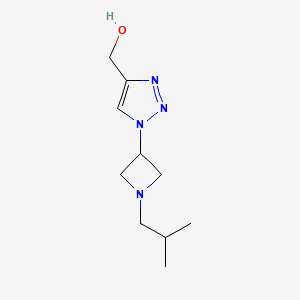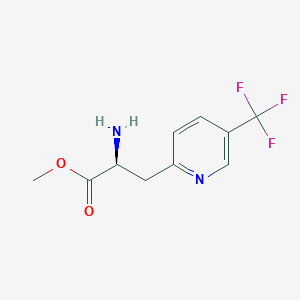
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a compound that features a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-(trifluoromethyl)pyridine and (S)-2-amino-3-propanoic acid.
Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the amino acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to form the methyl ester. This can be done using methanol and a catalytic amount of acid such as sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis, and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide.
Diflumetorim: A pyrimidinamine fungicide with a trifluoromethyl group.
Uniqueness
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate is unique due to its specific combination of a trifluoromethyl group and an amino acid ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)4-7-3-2-6(5-15-7)10(11,12)13/h2-3,5,8H,4,14H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
CPCNKPXMOYKANP-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)C(F)(F)F)N |
Kanonische SMILES |
COC(=O)C(CC1=NC=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


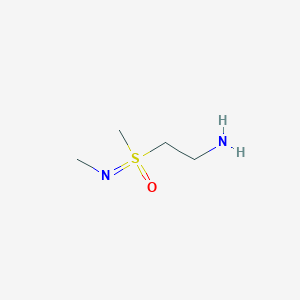
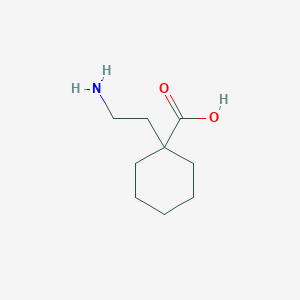
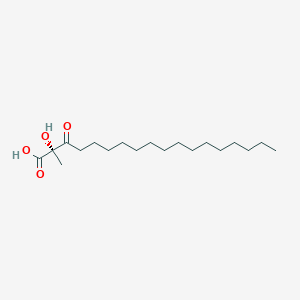
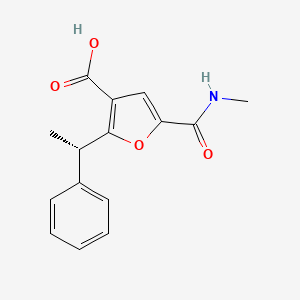
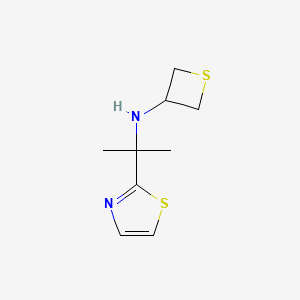
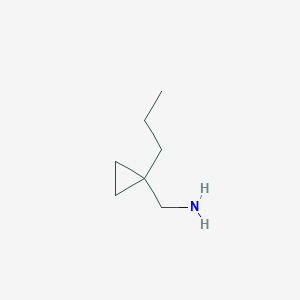
![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
